molecular formula C12H20FeO4 B072631 Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) CAS No. 1293-87-4

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

Cat. No.: B072631
CAS No.: 1293-87-4
M. Wt: 284.13 g/mol
InChI Key: TVIVBANEEXZBHJ-UHFFFAOYSA-N
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Description

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

    Reduction: The compound can be reduced back to iron(2+) from iron(3+).

    Substitution: Ligands on the iron center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.

Scientific Research Applications

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.

    Ruthenocene: A ruthenium analog of ferrocene with similar properties.

    Manganocene: A manganese analog with comparable structural features.

Uniqueness

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.

Properties

CAS No.

1293-87-4

Molecular Formula

C12H20FeO4

Molecular Weight

284.13 g/mol

IUPAC Name

cyclopentanecarboxylic acid;iron

InChI

InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8);

InChI Key

TVIVBANEEXZBHJ-UHFFFAOYSA-N

SMILES

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2]

Canonical SMILES

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe]

Origin of Product

United States

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